molecular formula C12H16N2OS B3056860 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- CAS No. 74819-74-2

6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-

Cat. No. B3056860
CAS RN: 74819-74-2
M. Wt: 236.34 g/mol
InChI Key: GBTCQVJTQCWMMO-UHFFFAOYSA-N
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Description

“6-Benzothiazolamine, 2-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C11H14N2S . It is also known by other names such as “2-tert-butylbenzo[d]thiazol-6-amine” and "2-tert-butyl-1,3-benzothiazol-6-amine" .


Molecular Structure Analysis

The molecular weight of “6-Benzothiazolamine, 2-(1,1-dimethylethyl)-” is 206.31 . For more detailed structural information, you may refer to its molecular file (58460-11-0.mol) mentioned in the sources .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties of “6-Benzothiazolamine, 2-(1,1-dimethylethyl)-”, you may refer to its Safety Data Sheets (SDS) which include information on its hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .

Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by Badne et al. (2011) explored the synthesis of derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, including 6-methoxybenzothiazole. These compounds were tested for antimicrobial activity, demonstrating the potential use of 6-Benzothiazolamine derivatives in antimicrobial applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Anti-inflammatory and Analgesic Properties

  • Rathi et al. (2013) synthesized derivatives of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, assessing their in-vitro anti-inflammatory activity. This study suggests the potential of 6-Benzothiazolamine derivatives in developing anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).

Corrosion Inhibition

  • Hu et al. (2016) investigated benzothiazole derivatives, including 6-Benzothiazolamine, as corrosion inhibitors for carbon steel in acidic solutions. This application is significant in industrial settings for protecting metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Activity

  • A study by Juber, Hamed, and Khalil (2020) on the synthesis and biological evaluation of 6-methoxy-2-amino benzothiazole derivatives demonstrated antibacterial activity against various bacterial strains. This highlights the potential of 6-Benzothiazolamine derivatives in antimicrobial research (Juber, Hamed, & Khalil, 2020).

Synthesis of Novel Compounds

  • The synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles, including derivatives of 6-Benzothiazolamine, was explored by Burch and Herbst (1966). Although these compounds did not show significant biological activity, their synthesis contributes to the understanding of benzothiazole derivatives (Burch & Herbst, 1966).

Central Nervous System Activities

  • Barlin et al. (1992) researched imidazo[1,2-b]pyridazines, including 6-(variously substituted)-3-methoxy derivatives, for activity in the central nervous system. This suggests the potential use of 6-Benzothiazolamine derivatives in neurological research (Barlin, Davies, Ireland, & Zhang, 1992).

Safety And Hazards

The Safety Data Sheets (SDS) of “6-Benzothiazolamine, 2-(1,1-dimethylethyl)-” provide information on its safety and hazards. It includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .

properties

IUPAC Name

2-tert-butyl-5-methoxy-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)11-14-8-6-9(15-4)7(13)5-10(8)16-11/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCQVJTQCWMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439295
Record name 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-

CAS RN

74819-74-2
Record name 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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